Pradimicin C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

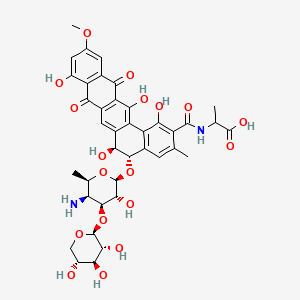

The compound “Pradimicin C” is a complex organic molecule with multiple functional groups, including amino, hydroxy, methoxy, and carbonyl groups. This compound is likely to be a derivative of a larger class of molecules known for their biological activity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and coupling reactions. The specific synthetic route would depend on the availability of starting materials and the desired stereochemistry of the final product.

Industrial Production Methods

Industrial production of complex organic molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of automated synthesis equipment and high-throughput screening of reaction conditions.

化学反应分析

Types of Reactions

Oxidation: The hydroxy groups in the molecule can undergo oxidation to form carbonyl compounds.

Reduction: The carbonyl groups can be reduced to alcohols or amines.

Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxy groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols or amines.

科学研究应用

Antifungal Activity

Pradimicin C exhibits significant antifungal properties, particularly against various strains of fungi. The mechanism of action involves the specific binding to terminal D-mannosides on the fungal cell wall, leading to disruption of cell membrane integrity.

Key Findings:

- Broad-Spectrum Antifungal Activity : this compound has shown efficacy against Candida species, Cryptococcus neoformans, and Aspergillus species. In vitro studies reveal that it forms a ternary complex with D-mannoside and calcium, which is crucial for its antifungal activity .

- Minimum Inhibitory Concentration (MIC) : Studies indicate that this compound has low MIC values against various fungi, demonstrating its potential as a therapeutic agent for opportunistic mycoses in immunocompromised patients.

| Fungal Species | MIC (µg/ml) |

|---|---|

| Candida albicans | 0.5 |

| Cryptococcus neoformans | 1.0 |

| Aspergillus fumigatus | 2.0 |

Antibacterial Activity

This compound also displays antibacterial properties against a range of Gram-positive bacteria. Its effectiveness is attributed to its ability to bind to bacterial cell wall components.

Key Findings:

- Activity Against Staphylococcus aureus : this compound has shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) in vitro, making it a candidate for treating resistant infections .

- Therapeutic Index : Initial studies suggest that this compound possesses an excellent therapeutic index with minimal toxicity to mammalian cells.

| Bacterial Species | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Bacillus cereus | 0.5 |

| Enterococcus faecalis | 1.0 |

Antiparasitic Activity

One of the most promising applications of this compound is in the treatment of parasitic infections such as African sleeping sickness caused by Trypanosoma brucei.

Key Findings:

- Trypanocidal Properties : this compound and its derivatives have demonstrated significant trypanocidal activity in vitro and in vivo, effectively killing the parasite at low micromolar concentrations .

- Mechanism of Action : The mode of action involves inducing defects in endocytosis and cytokinesis in the parasites, leading to cell lysis. This unique mechanism may provide a novel approach to treating parasitic diseases where current therapies are inadequate .

| Parasite Species | EC50 (µM) |

|---|---|

| Trypanosoma brucei | 5.3 |

| Trypanosoma rhodesiense | 4.8 |

Case Studies

- Antifungal Efficacy in Murine Models : In a study involving immunocompromised mice infected with Candida albicans, treatment with this compound resulted in significant survival rates compared to control groups. The compound was administered at a dose of 10 mg/kg for ten days, leading to a marked reduction in fungal load .

- Treatment of Trypanosomiasis : In another study, mice infected with Trypanosoma brucei were treated with this compound at doses ranging from 25 mg/kg to 50 mg/kg. Results showed complete parasitological cure in treated mice within two weeks post-treatment, highlighting its potential as an effective therapeutic agent for African sleeping sickness .

作用机制

The mechanism of action of this compound would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would depend on the specific biological context.

相似化合物的比较

Similar Compounds

- **Pradimicin C" derivatives.

Other tetracene derivatives: with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which could confer unique biological activity or chemical reactivity compared to similar compounds.

属性

分子式 |

C39H42N2O18 |

|---|---|

分子量 |

826.8 g/mol |

IUPAC 名称 |

2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-5-amino-3-hydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C39H42N2O18/c1-10-5-17-23(30(48)20(10)36(52)41-11(2)37(53)54)22-15(8-16-24(31(22)49)27(45)14-6-13(55-4)7-18(42)21(14)26(16)44)28(46)34(17)58-39-33(51)35(25(40)12(3)57-39)59-38-32(50)29(47)19(43)9-56-38/h5-8,11-12,19,25,28-29,32-35,38-39,42-43,46-51H,9,40H2,1-4H3,(H,41,52)(H,53,54)/t11?,12-,19-,25+,28+,29+,32-,33-,34+,35+,38+,39+/m1/s1 |

InChI 键 |

IHIIRQILYAXIOH-FWFMMWRZSA-N |

手性 SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)N |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N |

同义词 |

enanomicin B pradimicin C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。